molecular formula C11H15NO3 B258079 2-ethoxy-N-(3-hydroxy-4-methylphenyl)acetamide

2-ethoxy-N-(3-hydroxy-4-methylphenyl)acetamide

Cat. No. B258079
M. Wt: 209.24 g/mol
InChI Key: FCGVQQXSESTQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(3-hydroxy-4-methylphenyl)acetamide, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1970s by the pharmaceutical company Upjohn, and has since become a widely used medication due to its effectiveness and low incidence of side effects.

Mechanism of Action

Etodolac works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by blocking the action of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. This results in a reduction in inflammation and pain.
Biochemical and Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of leukocyte elastase, an enzyme that is involved in the degradation of connective tissue. In addition, it has been shown to reduce the production of nitric oxide, a mediator of inflammation. Etodolac has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Etodolac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective choice for researchers. In addition, it has a well-established safety profile and is widely used in clinical practice.
However, there are also some limitations to the use of 2-ethoxy-N-(3-hydroxy-4-methylphenyl)acetamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, its mechanism of action may interfere with other pathways being studied, which may limit its usefulness in certain contexts.

Future Directions

There are a number of potential future directions for research on 2-ethoxy-N-(3-hydroxy-4-methylphenyl)acetamide. One area of interest is the development of new formulations that may improve its efficacy or reduce its side effects. Another area of interest is the investigation of its effects on other pathways and systems beyond inflammation and pain. Finally, there is a need for further research on the long-term safety and efficacy of 2-ethoxy-N-(3-hydroxy-4-methylphenyl)acetamide, particularly in comparison to other NSAIDs.

Synthesis Methods

Etodolac is synthesized through a multi-step process involving the reaction of 2-chloroethanol with 3-hydroxy-4-methylbenzoic acid, followed by acetylation and esterification. The resulting intermediate is then reacted with ammonia to form the final product.

Scientific Research Applications

Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. In addition, 2-ethoxy-N-(3-hydroxy-4-methylphenyl)acetamide has been found to have fewer gastrointestinal side effects compared to other NSAIDs, making it a preferred choice for long-term use.

properties

Product Name

2-ethoxy-N-(3-hydroxy-4-methylphenyl)acetamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-ethoxy-N-(3-hydroxy-4-methylphenyl)acetamide

InChI

InChI=1S/C11H15NO3/c1-3-15-7-11(14)12-9-5-4-8(2)10(13)6-9/h4-6,13H,3,7H2,1-2H3,(H,12,14)

InChI Key

FCGVQQXSESTQFM-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC(=C(C=C1)C)O

Canonical SMILES

CCOCC(=O)NC1=CC(=C(C=C1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.